molecular formula C8H12N2O3S B11447161 5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid

5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid

Cat. No.: B11447161
M. Wt: 216.26 g/mol
InChI Key: BBXIUCODQLHXHZ-UHFFFAOYSA-N
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Description

5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid typically involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, and ethanol. Various bases like sodium acetate, sodium carbonate, and triethylamine are used in these reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique structure and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

5-(4,5-dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid

InChI

InChI=1S/C8H12N2O3S/c11-6(2-1-3-7(12)13)10-8-9-4-5-14-8/h1-5H2,(H,12,13)(H,9,10,11)

InChI Key

BBXIUCODQLHXHZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)CCCC(=O)O

Origin of Product

United States

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